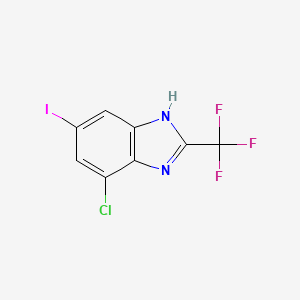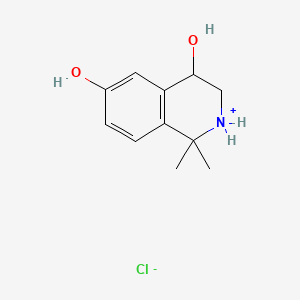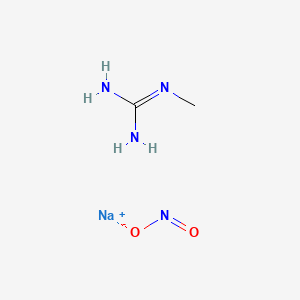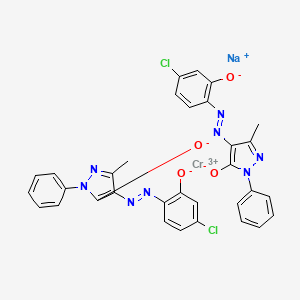
Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is a complex organic compound with the molecular formula C32H22Cl2CrN8O4Na and a molecular weight of 728.50 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloro-2-aminophenol to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound.
Complexation: The azo compound is then complexed with sodium chromate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pH levels, and the use of catalysts to speed up the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromium oxides, while substitution reactions can produce various substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of various metal ions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its complexation properties.
Industry: Widely used in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its ability to form stable complexes with various metal ions. This complexation alters the electronic properties of the metal ions, making them more reactive in certain chemical reactions. The azo group also plays a crucial role in the compound’s reactivity, allowing it to participate in various substitution and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Sodium bis[3-[4-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonamidato(2-)]chromate(1-)
- Sodium bis[4-[(5-chloro-2-hydroxyphenyl)azo]naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-)]chromate(2-)
Uniqueness
What sets Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) apart from similar compounds is its unique combination of the azo group and the chromate complex. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
67924-22-5 |
|---|---|
Molekularformel |
C32H22Cl2CrN8NaO4 |
Molekulargewicht |
728.5 g/mol |
IUPAC-Name |
sodium;4-[(4-chloro-2-oxidophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium(3+) |
InChI |
InChI=1S/2C16H13ClN4O2.Cr.Na/c2*1-10-15(19-18-13-8-7-11(17)9-14(13)22)16(23)21(20-10)12-5-3-2-4-6-12;;/h2*2-9,22-23H,1H3;;/q;;+3;+1/p-4 |
InChI-Schlüssel |
GYBLIDOTJCAAQA-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


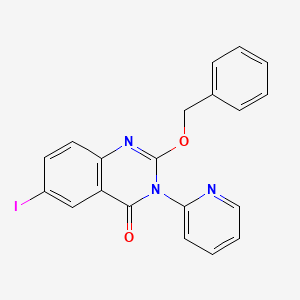
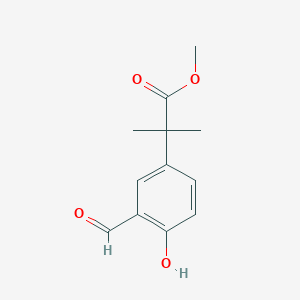
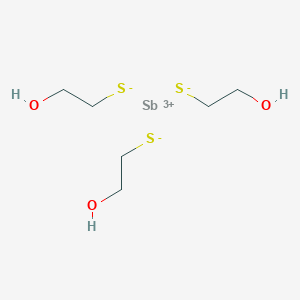
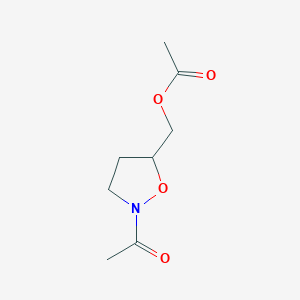
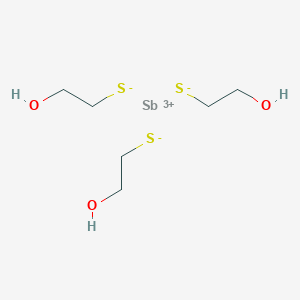
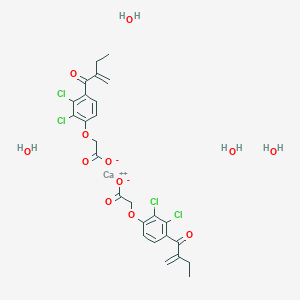
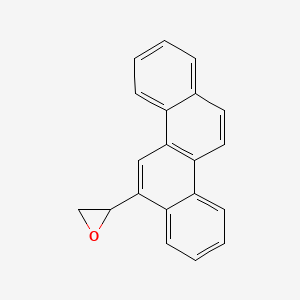
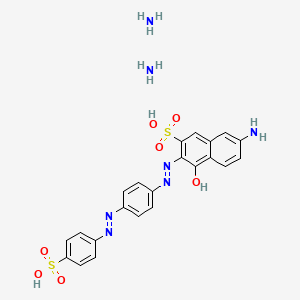
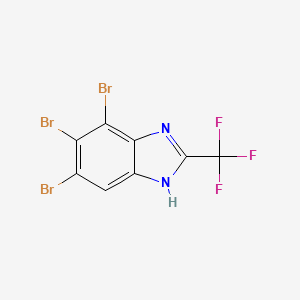
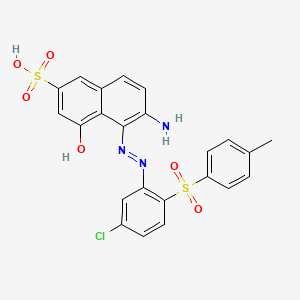
![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
